molecular formula C13H13ClN2 B15287837 4-Chloro-6-(4-propylphenyl)pyrimidine

4-Chloro-6-(4-propylphenyl)pyrimidine

Cat. No.: B15287837
M. Wt: 232.71 g/mol
InChI Key: NWWRFNLKNGPDJB-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-propylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-propylphenyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 4-propylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-chloropyrimidine with 4-propylphenylboronic acid.

    Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-propylphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives.

    Suzuki-Miyaura Coupling: Pyrimidine derivatives with diverse substituents at the 6-position.

Scientific Research Applications

4-Chloro-6-(4-propylphenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-propylphenyl)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(4-propylphenyl)pyrimidine is unique due to the presence of the 4-propylphenyl group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Chloro-6-(4-propylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound features a chloro substituent at the 4-position and a propylphenyl group at the 6-position of the pyrimidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Mechanism of Action : Pyrimidine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that certain pyrimidines exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and A549 .
    • Case Study : In a study evaluating synthesized pyrimidines, compounds with structural similarities to this compound demonstrated significant cytotoxicity against multiple cancer cell lines, with selectivity indices indicating lower toxicity to normal cells compared to cancer cells .
  • Antibacterial Activity :
    • In Vitro Studies : Research has shown that pyrimidines possess antibacterial properties against pathogens like E. coli and S. aureus. Compounds similar to this compound have been tested for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations .
    • Data Table :
CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16
  • Antiviral Activity :
    • Mechanism of Action : Some pyrimidine derivatives have been explored for their ability to inhibit viral replication, particularly in the context of RNA viruses. The interaction with viral proteases has been a focus area in recent studies .
    • Research Findings : A study indicated that pyrimidines could effectively inhibit the main protease of SARS-CoV-2, showcasing their potential in antiviral drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The presence of electron-donating or withdrawing groups can significantly affect potency and selectivity. For example, modifications at the phenyl ring or alterations in the chloro group can enhance anticancer or antibacterial activity .
  • Comparative Analysis : A comparative study of related compounds revealed that those with additional halogen substitutions exhibited improved activity profiles against specific cancer cell lines .

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

4-chloro-6-(4-propylphenyl)pyrimidine

InChI

InChI=1S/C13H13ClN2/c1-2-3-10-4-6-11(7-5-10)12-8-13(14)16-9-15-12/h4-9H,2-3H2,1H3

InChI Key

NWWRFNLKNGPDJB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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